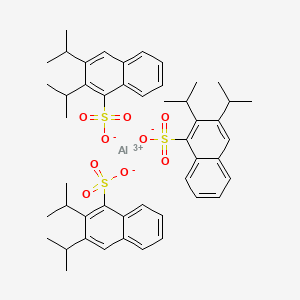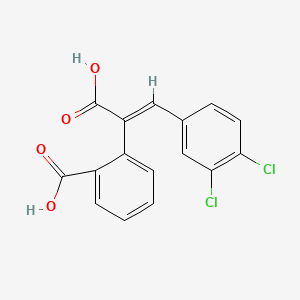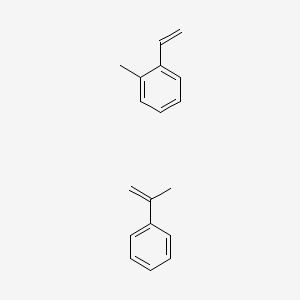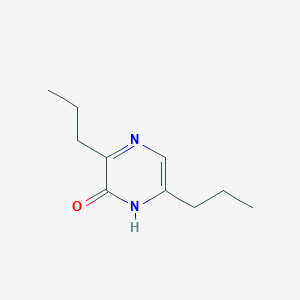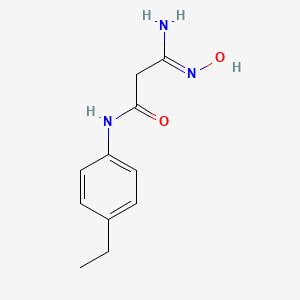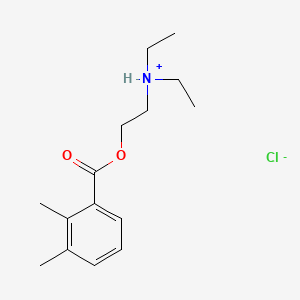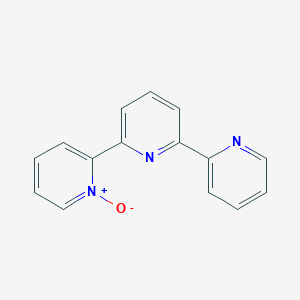
2-(1-oxidopyridin-1-ium-2-yl)-6-pyridin-2-ylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-oxidopyridin-1-ium-2-yl)-6-pyridin-2-ylpyridine is a complex organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-oxidopyridin-1-ium-2-yl)-6-pyridin-2-ylpyridine typically involves the reaction of pyridine derivatives under specific conditions. One common method involves the reaction of 2-pyridineethanol with oxidizing agents to form the desired compound . The reaction conditions often include the use of solvents such as methanol and the presence of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-oxidopyridin-1-ium-2-yl)-6-pyridin-2-ylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound.
Scientific Research Applications
2-(1-oxidopyridin-1-ium-2-yl)-6-pyridin-2-ylpyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(1-oxidopyridin-1-ium-2-yl)-6-pyridin-2-ylpyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been identified as a potential inhibitor of carbonic anhydrase, which plays a role in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
- 1-oxido-2-(1-oxidopyridin-1-ium-2-yl)pyridin-1-ium
- 4-nitro-7-[(1-oxidopyridin-1-ium-2-yl)thio]benzofurazan
Uniqueness
2-(1-oxidopyridin-1-ium-2-yl)-6-pyridin-2-ylpyridine is unique due to its specific structural arrangement and the presence of multiple pyridine rings
Properties
CAS No. |
97721-16-9 |
|---|---|
Molecular Formula |
C15H11N3O |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
2-(1-oxidopyridin-1-ium-2-yl)-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C15H11N3O/c19-18-11-4-2-9-15(18)14-8-5-7-13(17-14)12-6-1-3-10-16-12/h1-11H |
InChI Key |
BWRXIGQRGNDRON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=[N+]3[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


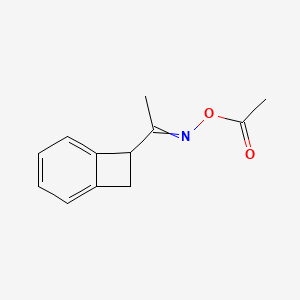
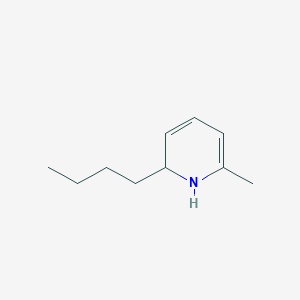
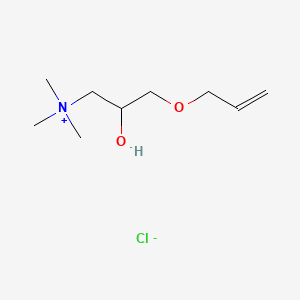
![(2S)-5-[acetyl(hydroxy)amino]-2-[[(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxybutanoyl]amino]pentanoic acid](/img/structure/B13790292.png)
